3-chloro-5-cyclopropoxybenzoic acid
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Overview
Description
3-chloro-5-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a chlorine atom and a cyclopropoxy group, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-cyclopropoxybenzoic acid can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like meta-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction typically yields alcohols or alkanes.
Substitution: Substitution reactions produce various substituted benzoic acid derivatives.
Scientific Research Applications
3-chloro-5-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-chloro-5-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-methylphenylcarbamate: Similar in structure but with a methyl group instead of a cyclopropoxy group.
3-chloroperoxybenzoic acid: Similar in having a chlorine substitution but differs in the functional group at position 5.
Uniqueness
3-chloro-5-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1243473-10-0 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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